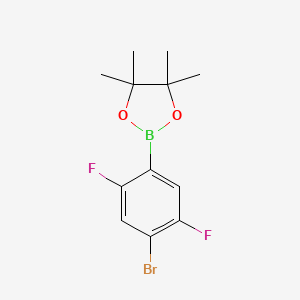
2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C12H14BBrF2O2 and its molecular weight is 318.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(4-Bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and materials science. Its unique structure suggests various biological activities that merit investigation. This article reviews the biological activity of this compound based on available research findings.
- Molecular Formula : CHBBrFO
- Molecular Weight : 318.95 g/mol
- CAS Number : 1799485-20-3
- Purity : Typically >95% in research applications
Biological Activity
The biological activity of this compound has been primarily studied in the context of its interaction with cellular pathways and potential therapeutic applications.
Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer progression. Specifically:
- Inhibition of ERK Pathway : This compound may inhibit the extracellular signal-regulated kinase (ERK) pathway, which is crucial in cell proliferation and survival. The ERK pathway is often dysregulated in various cancers .
Anticancer Activity
Studies have demonstrated that derivatives of dioxaborolane compounds exhibit significant anticancer properties:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) and inhibit cell growth. For instance, compounds targeting the ERK pathway have been noted to reduce viability in melanoma and colorectal cancer cells .
Case Studies
- Study on Tumor Growth Inhibition :
- A study involving mice models treated with related dioxaborolane derivatives showed a marked reduction in tumor size compared to control groups. The treatment led to decreased levels of phosphorylated ERK in tumor tissues.
- Combination Therapy :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 318.95 g/mol |
| CAS Number | 1799485-20-3 |
| Purity | >95% |
| Anticancer Activity | Yes |
| Target Pathway | ERK |
| Study Type | Findings |
|---|---|
| In Vitro Cell Line Study | Induced apoptosis in cancer cells |
| Animal Model Study | Reduced tumor size |
| Combination Therapy | Enhanced efficacy with reduced side effects |
Properties
IUPAC Name |
2-(4-bromo-2,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)7-5-10(16)8(14)6-9(7)15/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPXMGSPEANYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BBrF2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















